N,N-dimethyl-3-(1,3-oxazol-4-ylmethylamino)benzenesulfonamide
Description
N,N-Dimethyl-3-(1,3-oxazol-4-ylmethylamino)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a sulfonamide group, a dimethylamino group, and an oxazole ring
Properties
IUPAC Name |
N,N-dimethyl-3-(1,3-oxazol-4-ylmethylamino)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-15(2)19(16,17)12-5-3-4-10(6-12)13-7-11-8-18-9-14-11/h3-6,8-9,13H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQCMMNNCGTWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)NCC2=COC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-3-(1,3-oxazol-4-ylmethylamino)benzenesulfonamide typically involves multiple steps, starting with the formation of the oxazole ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of sulfonyl chlorides or sulfonic acids.
Reduction: Production of amines or amides.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules
Biology: Biologically, N,N-dimethyl-3-(1,3-oxazol-4-ylmethylamino)benzenesulfonamide has shown promise in various assays, including antimicrobial and antiviral activities. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In the medical field, this compound has been studied for its potential therapeutic effects. Research has explored its use in treating conditions such as inflammation, cancer, and infectious diseases.
Industry: Industrially, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which N,N-dimethyl-3-(1,3-oxazol-4-ylmethylamino)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-Dimethyl-4-(1,3-oxazol-4-ylmethylamino)benzenesulfonamide
N-Methyl-3-(1,3-oxazol-4-ylmethylamino)benzenesulfonamide
N,N-Dimethyl-2-(1,3-oxazol-4-ylmethylamino)benzenesulfonamide
Uniqueness: N,N-Dimethyl-3-(1,3-oxazol-4-ylmethylamino)benzenesulfonamide stands out due to its specific substitution pattern and the presence of the dimethylamino group, which can influence its reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
